2,6-Dimethylphenyl isothiocyanate

Toxicology Structure-Activity Relationship Isothiocyanate

2,6-Dimethylphenyl isothiocyanate (CAS 19241-16-8) is an aromatic isothiocyanate with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol. It is commercially available as a light yellow to yellow liquid with a purity of ≥95-98%.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 19241-16-8
Cat. No. B092576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenyl isothiocyanate
CAS19241-16-8
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N=C=S
InChIInChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3
InChIKeyUULUECCNPPJFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8): Chemical Identity and Procurement-Relevant Specifications


2,6-Dimethylphenyl isothiocyanate (CAS 19241-16-8) is an aromatic isothiocyanate with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It is commercially available as a light yellow to yellow liquid with a purity of ≥95-98% . Key physicochemical properties include a boiling point of 247 °C (lit.), density of 1.085 g/mL at 25 °C (lit.), and a refractive index (n20/D) of 1.627 (lit.) . This compound serves as a versatile building block in organic synthesis, notably as an intermediate in the production of the veterinary sedative xylazine, and in the preparation of derivatized β-cyclodextrins for chiral chromatography [1].

Workflow Xylazine intermediate synthesis, chiral CSP derivatization, and organometallic ligand studies
Selection 2,6-Dimethyl steric and electronic profile distinct from unsubstituted aryl isothiocyanates
Use Context Synthetic building block for research; not for human or veterinary use

Why 2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8) Cannot Be Replaced by Other Aromatic Isothiocyanates


Although all aromatic isothiocyanates share the reactive –N=C=S group, substitution at the ortho- and meta-positions with methyl groups fundamentally alters the electronic and steric profile of 2,6-dimethylphenyl isothiocyanate. The presence of two methyl groups on the phenyl ring creates a sterically hindered environment that modulates reactivity and selectivity in nucleophilic additions and cycloadditions . Compared to unsubstituted phenyl isothiocyanate (PITC) or benzyl isothiocyanate (BITC), the 2,6-dimethyl analog exhibits distinct physicochemical properties—higher lipophilicity (LogP ~3.04–4.1 vs. PITC ~3.28), elevated boiling point, and different density—which directly impact solubility, chromatographic behavior, and formulation compatibility . Furthermore, the substitution pattern critically influences toxicity profiles; for instance, 2,6-dimethylphenyl isothiocyanate (IGC50 = 0.032 mmol/L) is approximately 2.5-fold less acutely toxic to the aquatic model organism Tetrahymena pyriformis than its 3,5-dimethyl regioisomer (IGC50 = 0.013 mmol/L) [1]. These differences preclude simple interchange with other aryl isothiocyanates in synthetic routes, analytical methods, or pharmacological studies where steric bulk, electronic character, or toxicological endpoint are critical parameters.

Steric hindrance from ortho-methyl groups may shift reactivity and selectivity compared to less substituted isothiocyanates.
Aquatic toxicity endpoint differs across regioisomers; 2,6-substitution pattern may not reproduce 3,5-isomer ecotoxicity profile.
Boiling point and density variations can affect high-temperature reactions and gravimetric handling relative to phenyl isothiocyanate.

Quantitative Differentiation of 2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8) from Key Comparators


Acute Aquatic Toxicity: 2,6-Dimethyl vs. 3,5-Dimethyl Regioisomer and Phenyl Isothiocyanate

In a 40-hour Tetrahymena pyriformis toxicity assay, 2,6-dimethylphenyl isothiocyanate exhibits an IGC50 of 0.032 mmol/L. This value is intermediate between the more toxic 3,5-dimethyl regioisomer (IGC50 = 0.013 mmol/L) and the parent phenyl isothiocyanate (IGC50 = 0.039 mmol/L) [1]. The 2.5-fold lower toxicity of the 2,6-isomer relative to the 3,5-isomer highlights the profound impact of methyl group positioning on acute ecotoxicity.

Aquatic toxicity
Head-to-head
IGC50 0.032 mmol/L (2,6-dimethyl) vs. 0.013 (3,5-dimethyl) and 0.039 (PITC)
Supports regioisomer-specific ecotoxicity ranking
40‑h Tetrahymena assay; ~2.5‑fold less toxic than 3,5‑isomer
Toxicology Structure-Activity Relationship Isothiocyanate

Physicochemical Profile: Boiling Point and Density Relative to Phenyl Isothiocyanate

2,6-Dimethylphenyl isothiocyanate displays a boiling point of 247 °C (lit.) and density of 1.085 g/mL at 25 °C (lit.) . In contrast, unsubstituted phenyl isothiocyanate boils at 221 °C and has a density of ~1.128 g/mL . The 26 °C elevation in boiling point and 4% reduction in density reflect the influence of the two methyl groups on intermolecular forces and molecular volume.

Physicochemical profile
Cross-study
BP 247 °C (lit.), density 1.085 g/mL vs. PITC (221 °C, ~1.128)
Supports elevated-temperature reaction workflow
Literature values; confirm experimentally
Physical Chemistry Isothiocyanate Procurement Specification

Synthetic Utility: Yield in Xylazine Intermediate Production

In the patented production of the veterinary sedative xylazine, 2,6-dimethylphenyl isothiocyanate is synthesized as a key intermediate. One disclosed process achieves a yield of 82% for the isothiocyanate step [1]. While direct comparative yields for alternative intermediates are not disclosed in the same patent, the 82% yield is notable because the analogous isocyanate intermediate was produced in only 70% yield under comparable conditions [1].

Synthetic yield
Cross-study
82% yield (isothiocyanate) vs. 70% (isocyanate) in xylazine intermediate step
Supports yield assessment in xylazine intermediate route
Patent-reported yield; process-dependent
Organic Synthesis Veterinary Pharmaceutical Isothiocyanate Intermediate

Organometallic Reactivity: [2+2] Cycloaddition with Rare Earth Complexes

The reaction of [(η⁸-C₈H₈)Sc(ImDipp)(THF)] (3a) with 2,6-dimethylphenyl isothiocyanate (Xy-NCS) cleanly yields a [2+2] cycloaddition product containing a thioureato-N,N' moiety [1]. This reactivity contrasts with that of smaller isothiocyanates such as phenyl isothiocyanate, which under similar conditions may undergo alternative pathways or exhibit different selectivity due to reduced steric hindrance .

Organometallic reactivity
Class-level inference
Clean [2+2] cycloaddition with Sc imidazolin-2-iminato complex to thioureato-N,N' chelate
Supports sterically controlled cycloaddition studies
Single-study result; comparative data not available
Organometallic Chemistry Coordination Chemistry Isothiocyanate

Optimal Scientific and Industrial Application Scenarios for 2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8)


Synthesis of the Veterinary Sedative Xylazine

2,6-Dimethylphenyl isothiocyanate serves as the critical isothiocyanate intermediate in the synthesis of xylazine, a widely used veterinary sedative, analgesic, and muscle relaxant. Patented processes leverage this compound to achieve synthetic yields of up to 82% in the isothiocyanate formation step, a 12% improvement over the corresponding isocyanate intermediate [1]. Procurement of this specific isothiocyanate is essential for pharmaceutical manufacturers and contract research organizations engaged in xylazine production or the development of xylazine analogs.

Preparation of Derivatized β-Cyclodextrin Chiral Stationary Phases

2,6-Dimethylphenyl isothiocyanate is employed to derivatize β-cyclodextrins, producing chiral stationary phases (CSPs) for normal-phase liquid chromatography . The enhanced lipophilicity and specific steric bulk of the 2,6-dimethylphenyl moiety (LogP ~3.04–4.1 vs. PITC ~3.28) contribute to improved enantioselectivity and resolution in the separation of chiral pharmaceutical compounds. Analytical laboratories developing or validating HPLC methods for enantiomeric purity should consider this derivative for challenging chiral separations.

Organometallic Ligand Design and [2+2] Cycloaddition Studies

In organometallic chemistry, 2,6-dimethylphenyl isothiocyanate reacts cleanly with rare earth metal complexes via [2+2] cycloaddition to form thioureato-N,N' chelates [2]. This reactivity is particularly valuable for researchers designing novel N,S-ligands or studying the influence of steric bulk on insertion mechanisms. The compound's hindered nature, conferred by the 2,6-dimethyl substitution, favors cycloaddition pathways over competing nucleophilic additions, enabling access to coordination complexes with unique structural and electronic properties.

Structure-Activity Relationship (SAR) Studies in Toxicology and Drug Discovery

The distinct toxicity profile of 2,6-dimethylphenyl isothiocyanate—with a Tetrahymena IGC50 of 0.032 mmol/L, intermediate between the 3,5-dimethyl regioisomer (0.013 mmol/L) and unsubstituted phenyl isothiocyanate (0.039 mmol/L) [3]—makes it a valuable probe in SAR studies of aromatic isothiocyanates. Researchers investigating the relationship between methyl substitution pattern and biological activity can utilize this compound to dissect electronic vs. steric contributions to toxicity, reactivity with thiols, and potential antimicrobial or anticancer effects.

Application
Selection Property
Validation Focus
Xylazine intermediate synthesis research
Isothiocyanate intermediate reactivity and steric profile
Process yield and purity optimization
Chiral stationary phase derivatization
Enhanced lipophilicity and 2,6-dimethyl steric bulk
Enantioselectivity and chromatographic resolution
Organometallic ligand studies
Steric hindrance enabling clean [2+2] cycloaddition
Coordination chemistry and N,S-chelate formation
SAR and toxicity profiling
Regioisomer-specific ecotoxicity and reactivity pattern
IGC50 comparison and thiol reactivity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylphenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.